molecular formula C18H18N2O3S2 B2368606 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide CAS No. 941959-73-5

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B2368606
CAS No.: 941959-73-5
M. Wt: 374.47
InChI Key: CUGWXCXXMQSXHX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a tetrahydrobenzo[b]thiophene ring, and an ethylsulfonyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the ethylsulfonyl group: This can be done through sulfonation reactions using ethylsulfonyl chloride.

    Formation of the benzamide structure: This step typically involves amide bond formation using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiophene ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of ethylsulfonyl.

    N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of ethylsulfonyl.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylsulfonyl group, for example, might confer different solubility or binding properties compared to similar compounds with different sulfonyl groups.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its biological activity as a selective inhibitor of certain kinases. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 312917-14-9
  • Appearance : Tan solid
  • Solubility : Soluble in DMSO (10 mg/ml)

The primary mechanism of action for this compound involves its role as an inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical in regulating various cellular processes including proliferation, differentiation, and apoptosis.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively. It shows selectivity against other MAPK family members such as JNK1 and p38α, highlighting its potential for targeted therapeutic applications without off-target effects .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits JNK activity in a dose-dependent manner. The compound's selectivity profile suggests it may be beneficial in conditions where JNK signaling is dysregulated, such as in certain cancers and neurodegenerative diseases.

Case Studies

  • Cancer Research : In a study focused on breast cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to the inhibition of JNK-mediated survival pathways .
  • Neurodegenerative Diseases : Another investigation explored the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that it could protect against cell death by modulating JNK signaling pathways involved in neuroinflammation .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known JNK inhibitors:

Compound NameTarget KinasepIC50 ValueSelectivityReference
This compoundJNK2/JNK36.5/6.7High (vs JNK1)
SP600125JNK1/JNK2/JNK36.0Moderate
CC-401JNK36.8Low

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGWXCXXMQSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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